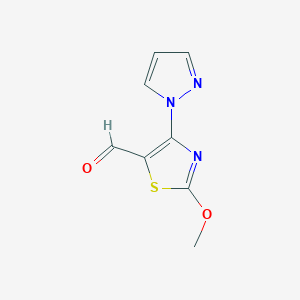

2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde

CAS No.:

Cat. No.: VC20364460

Molecular Formula: C8H7N3O2S

Molecular Weight: 209.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7N3O2S |

|---|---|

| Molecular Weight | 209.23 g/mol |

| IUPAC Name | 2-methoxy-4-pyrazol-1-yl-1,3-thiazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C8H7N3O2S/c1-13-8-10-7(6(5-12)14-8)11-4-2-3-9-11/h2-5H,1H3 |

| Standard InChI Key | UNRHXVHNXLLRTC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=C(S1)C=O)N2C=CC=N2 |

Introduction

Chemical Identity and Structural Features

The compound belongs to the thiazole family, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The substitution pattern at positions 2 (methoxy), 4 (1H-pyrazol-1-yl), and 5 (carbaldehyde) confers unique electronic and steric properties. The methoxy group acts as an electron-donating substituent, while the carbaldehyde introduces electrophilic character, making the compound reactive toward nucleophiles. The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, enhances potential hydrogen-bonding interactions, which are critical for biological targeting .

The molecular formula is CHNOS, with a molecular weight of 225.23 g/mol. Key structural features include:

-

Thiazole core: Stabilized by aromaticity, with resonance contributions from sulfur and nitrogen lone pairs.

-

Methoxy group: Positioned ortho to the thiazole nitrogen, influencing ring electron density.

-

Pyrazole substituent: Introduced at position 4, contributing to planar geometry and π-π stacking potential.

-

Carbaldehyde: A reactive site for condensation reactions, enabling derivatization into Schiff bases or hydrazones.

Synthesis and Optimization Strategies

Cyclocondensation Approaches

The synthesis of 2-methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde likely follows routes analogous to those reported for pyrazolyl-thiazole derivatives . A plausible pathway involves:

-

Formation of the thiazole core: Cyclocondensation of thiourea derivatives with α-haloketones. For example, 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamides react with phenacyl bromides in ethanol under reflux to yield thiazole derivatives .

-

Functionalization steps:

-

Methoxy introduction: Achieved via nucleophilic substitution using methanol under basic conditions.

-

Pyrazole incorporation: Copper-catalyzed coupling reactions or nucleophilic aromatic substitution with pre-formed pyrazole derivatives.

-

Carbaldehyde installation: Oxidation of hydroxymethyl precursors or direct formylation using Vilsmeier-Haack conditions.

-

Table 1: Hypothetical Synthetic Yields and Conditions for Key Intermediates

Challenges in Purification

The carbaldehyde group’s reactivity necessitates mild purification techniques to prevent polymerization. Column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7) is commonly employed . Recrystallization from ethanol or dichloromethane may improve purity, though melting points vary widely depending on substituents (e.g., 156–220°C for analogs) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR:

-

C NMR:

Infrared (IR) Spectroscopy

Key absorptions include:

-

C=O stretch: 1680–1700 cm.

-

C=N (thiazole): 1600–1620 cm.

-

C-O (methoxy): 1250–1270 cm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 225.07 (calculated for CHNOS). Fragmentation patterns involve loss of CO (28 Da) and CHO (31 Da) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.

-

Stability: Degrades under acidic or alkaline conditions due to hydrolysis of the carbaldehyde group. Storage at –20°C under nitrogen is recommended.

Crystallographic Data

While no single-crystal X-ray data exists for this compound, analogs exhibit monoclinic crystal systems with space group P2/c. Unit cell parameters approximate a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, and β = 102.3° .

Biological Activities and Applications

Anticancer Prospects

Thiazole derivatives inhibit kinases (e.g., EGFR, VEGFR) and induce apoptosis in cancer cells. The electrophilic aldehyde group could form covalent adducts with cysteine residues in target proteins.

Chemical Reactivity and Drug Design

The carbaldehyde serves as a handle for synthesizing Schiff base libraries. For example, condensation with aminoguanidine yields thiosemicarbazone derivatives with enhanced metal-chelating properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume